Mazipredone
Overview
Description
Mazipredone, also known as Depersolone, is a synthetic glucocorticoid corticosteroid . It has been marketed in the Czech Republic and Hungary . It is also known by other names such as Methylpiperazinyl deoxyprednisolone and Deoxymethylpiperazinyl prednisolone .
Molecular Structure Analysis
Mazipredone has a molecular formula of C26H38N2O4 . Its average mass is 442.591 Da and its monoisotopic mass is 442.283173 Da . It has 7 defined stereocentres .Physical And Chemical Properties Analysis
Mazipredone has a molecular formula of C26H38N2O4 . Its average mass is 442.591 Da and its monoisotopic mass is 442.283173 Da . It has 7 defined stereocentres .Scientific Research Applications
Impurity Profiling in Drug R&D
Mazipredone, identified as 11β,17α-dihydroxy-21-(4'-methylpiperazin-1'-yl)-pregna-1,4-dien-3,20-dione hydrochloride, plays a crucial role in the impurity profiling aspect of drug research and development (R&D). Impurity profiling is essential for ensuring the safety and efficacy of new pharmaceuticals. The study of Mazipredone's impurity profile helps in understanding the degradation mechanisms under various conditions, contributing significantly to the overall drug development process (Görög, 2003).
Exploration of Cognitive Enhancers
While not directly related to Mazipredone, the research methodologies used for studying cognitive enhancers provide insights into how similar compounds like Mazipredone might be assessed in future studies. Cognitive enhancers are evaluated for their potential to improve cognitive abilities in various conditions, including Alzheimer's disease. The process involves detailed media and bioethics coverage, highlighting how evidence from research is shaped within different discourses (Wade, Forlini, & Racine, 2014).
Treatment for Substance Use Disorders
Though not specifically involving Mazipredone, research on medications like naltrexone for treating substance use disorders illustrates potential areas where similar drugs could be studied. These studies focus on the medication's ability to reduce craving and subjective responses to substances, thereby contributing to treatment strategies for various dependencies (Ray et al., 2015).
Public Health Interventions
Research on public health interventions for issues like methamphetamine use disorder offers insights into how medications, possibly including Mazipredone, can be integrated into broader health strategies. These studies provide evidence on the associations between substance use and various health outcomes, informing effective intervention strategies (Marshall & Werb, 2010).
Pharmacotherapy Development Research
Investigations into pharmacotherapies for substance use disorders, including methamphetamine dependence, highlight the importance of developing effective treatment regimens. Such research encompasses a range of therapeutic approaches, from cognitive behavioral therapy to medication-assisted treatments, providing a framework that could be applied to drugs like Mazipredone (Rawson, Gonzales, & Brethen, 2002).
Alzheimer's Disease Treatment
Research on drugs like donepezil for Alzheimer's disease provides a model for studying the potential applications of Mazipredone in neurodegenerative conditions. These studies focus on the efficacy, tolerability, and safety of the medication in improving cognition and quality of life in patients with Alzheimer's (Boada-Rovira et al., 2004).
Medication Safety in Pregnancy
The Medication Exposure in Pregnancy Risk Evaluation Program (MEPREP) is acrucial initiative that assesses the safety of various medications, including potentially Mazipredone, during pregnancy. This program involves creating datasets linking healthcare data for women and infants to evaluate the outcomes associated with medication use during pregnancy. Understanding the safety profile of medications like Mazipredone in pregnant populations is essential for informed clinical decisions (Andrade et al., 2012).
Buprenorphine Treatment for Substance Use Disorders
Research on buprenorphine as a treatment for substance use disorders, similar to studies that could involve Mazipredone, examines adherence to treatment guidelines and their effectiveness. These studies help understand how medications can be optimally used in treatment plans, influencing policy and healthcare systems (Baxter et al., 2015).
Health Services Use in Mental Health Treatments
Studies on the healthcare costs and use associated with medications like ziprasidone and olanzapine for schizophrenia and bipolar disorder patients provide insights into the economic and healthcare utilization aspects of psychiatric medications. Such research could guide the application of drugs like Mazipredone in mental health treatment contexts (Jiang, Ni, & McGinnis, 2014).
Pharmacokinetics of Herbal Medicines
While not directly related to Mazipredone, research on the pharmacokinetics of herbal medicines, like MaZiRenWan, offers methodologies that could be applied to study the pharmacokinetics of Mazipredone. This research helps in understanding the absorption, distribution, metabolism, and excretion of active compounds, critical for drug development and usage (Zhong et al., 2019).
Cognitive Behavioral Therapy Combined with Medication
Investigations into the effectiveness of combining cognitive behavioral therapy with medications, like buprenorphine for methamphetamine use disorder, provide insights that could be applicable to Mazipredone. This research explores how combining medication with psychological interventions can enhance treatment outcomes (Shariatirad et al., 2018).
Safety and Tolerability of Long-Term Medication Use
Studies assessing the long-term safety and tolerability of medications like donepezil in Alzheimer’s disease patients are relevant for understanding how long-term use of Mazipredone might be evaluated. Such research is vital for determining the safety profile and potential risks associated with prolonged medication use (Tariot et al., 2012).
properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-(4-methylpiperazin-1-yl)acetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-24-8-6-18(29)14-17(24)4-5-19-20-7-9-26(32,25(20,2)15-21(30)23(19)24)22(31)16-28-12-10-27(3)11-13-28/h6,8,14,19-21,23,30,32H,4-5,7,9-13,15-16H2,1-3H3/t19-,20-,21-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBOZZDZNVIXFC-VRRJBYJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=CC35C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CN4CCN(CC4)C)O)CCC5=CC(=O)C=C[C@]35C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926941 | |
Record name | Mazipredone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mazipredone | |
CAS RN |
13085-08-0 | |
Record name | Mazipredone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13085-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mazipredone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013085080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mazipredone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAZIPREDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN0W2YSW63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.